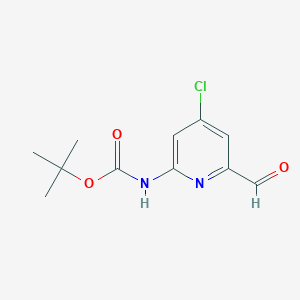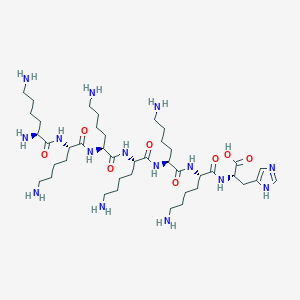
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 1-bromo-2-methylpropan-2-ol with 2-isocyanatoethyl (meth)acrylate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of specialized equipment and conditions to maintain the purity and yield of the compound is essential.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Polymerization Reactions: It can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazole derivatives, while polymerization reactions can produce polymers with amino side groups .
Aplicaciones Científicas De Investigación
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Bromo-2-methylpropan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.
2-Bromo-2-methylpropionic acid: Contains a bromine atom and a methyl group but lacks the oxazole ring.
Uniqueness
2-(1-Bromo-2-methylpropan-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its combination of a bromine atom, a methyl group, and an oxazole ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
918522-47-1 |
|---|---|
Fórmula molecular |
C9H16BrNO |
Peso molecular |
234.13 g/mol |
Nombre IUPAC |
2-(1-bromo-2-methylpropan-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H16BrNO/c1-8(2,5-10)7-11-9(3,4)6-12-7/h5-6H2,1-4H3 |
Clave InChI |
CMCGLOUUJICFDL-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C(C)(C)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)





![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)

![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)
